molecular formula C21H18ClNO B181273 N,N-dibenzyl-3-chlorobenzamide CAS No. 57409-24-2

N,N-dibenzyl-3-chlorobenzamide

Cat. No. B181273
CAS RN: 57409-24-2
M. Wt: 335.8 g/mol
InChI Key: KJRVVVBNFKCBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBC is a synthetic compound that has been studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders. It is a potent activator of the SIRT1 protein, which plays a critical role in regulating cellular metabolism and stress response.

Mechanism Of Action

DBC activates SIRT1 by binding to a specific site on the protein, which induces a conformational change that enhances its enzymatic activity. This activation of SIRT1 leads to the deacetylation of numerous cellular proteins, which in turn regulates various cellular processes, including metabolism, DNA repair, and stress response.

Biochemical And Physiological Effects

DBC has been shown to have numerous biochemical and physiological effects, including the activation of SIRT1, induction of autophagy, and regulation of cellular metabolism. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases, including neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

DBC has several advantages for lab experiments, including its high potency and specificity for SIRT1 activation. However, it also has several limitations, including its low solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are numerous future directions for research on DBC, including the development of more potent and specific SIRT1 activators, the investigation of its potential therapeutic effects on various diseases, and the elucidation of its molecular mechanism of action. Additionally, further research is needed to determine the safety and efficacy of DBC in humans.
In conclusion, DBC is a synthetic compound that has been extensively studied for its potential therapeutic effects on various diseases. It activates SIRT1, which regulates numerous cellular processes, including metabolism, DNA repair, and stress response. While DBC has several advantages for lab experiments, including its high potency and specificity for SIRT1 activation, it also has several limitations, including its low solubility in aqueous solutions and potential for off-target effects. Nonetheless, there are numerous future directions for research on DBC, including the development of more potent and specific SIRT1 activators and the investigation of its potential therapeutic effects on various diseases.

Synthesis Methods

DBC can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with benzylamine in the presence of a base, or the reaction of 3-chlorobenzoic acid with benzyl alcohol in the presence of a dehydrating agent. The purity and yield of DBC can be improved through various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

DBC has been extensively studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to activate SIRT1, which has been implicated in the regulation of numerous cellular processes, including metabolism, DNA repair, and stress response. DBC has also been shown to induce autophagy, a process by which damaged cellular components are degraded and recycled, which has been linked to the prevention of various diseases.

properties

CAS RN

57409-24-2

Product Name

N,N-dibenzyl-3-chlorobenzamide

Molecular Formula

C21H18ClNO

Molecular Weight

335.8 g/mol

IUPAC Name

N,N-dibenzyl-3-chlorobenzamide

InChI

InChI=1S/C21H18ClNO/c22-20-13-7-12-19(14-20)21(24)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2

InChI Key

KJRVVVBNFKCBFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.